Cefazolin-13C2,15N

LC-MS/MS Stable Isotope Labeling Quantitative Bioanalysis

This compound is a dual-labeled (13C2, 15N) stable isotope analog of the first-generation cephalosporin antibiotic cefazolin (CAS 25953-19-9). It is specifically manufactured for use as an internal standard (IS) in quantitative LC-MS/MS assays, possessing a nominal mass shift of +3 Da relative to unlabeled cefazolin, which enables precise chromatographic co-elution and mass spectrometric discrimination.

Molecular Formula C14H14N8O4S3
Molecular Weight 457.5 g/mol
Cat. No. B1514398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefazolin-13C2,15N
Molecular FormulaC14H14N8O4S3
Molecular Weight457.5 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O
InChIInChI=1S/C14H14N8O4S3/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26)/t9-,12-/m1/s1/i2+1,8+1,21+1
InChIKeyMLYYVTUWGNIJIB-ZDZFQHAJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Procurement Guide: (6R,7R)-7-(2-(1H-tetrazol-1-yl-1-15N)acetamido-13C2-13C2)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid – Stable Isotope-Labeled Cefazolin Internal Standard


This compound is a dual-labeled (13C2, 15N) stable isotope analog of the first-generation cephalosporin antibiotic cefazolin (CAS 25953-19-9) . It is specifically manufactured for use as an internal standard (IS) in quantitative LC-MS/MS assays, possessing a nominal mass shift of +3 Da relative to unlabeled cefazolin, which enables precise chromatographic co-elution and mass spectrometric discrimination . Unlike the native drug, this labeled analog exhibits identical physicochemical behavior but is exclusively intended for analytical workflows, including pharmacokinetic studies, therapeutic drug monitoring, and pharmaceutical quality control .

Why Unlabeled Cefazolin or Non-Isotopic Internal Standards Cannot Replace This (6R,7R)-7-(2-(1H-tetrazol-1-yl-1-15N)acetamido-13C2-13C2) Cefazolin Analog in LC-MS/MS Quantification


Generic substitution fails due to fundamental analytical chemistry constraints. Unlabeled cefazolin is chromatographically indistinguishable from the analyte and cannot be differentiated in the mass spectrometer, precluding its use as an internal standard. Non-isotopic internal standards (e.g., cloxacillin, fentanyl-d5) exhibit differential matrix effects and extraction recoveries relative to cefazolin, leading to inaccurate quantification [1]. Even closely related isotope-labeled analogs can present cross-signal contribution issues; for instance, 13C2,15N-cefazolin was reported to exhibit cross-signal interference with native cefazolin in certain MS conditions, a limitation not shared by other labeled variants [2]. Therefore, the specific isotopic substitution pattern and validated performance profile of this compound are non-fungible for regulatory-compliant bioanalysis.

Quantitative Differentiation Evidence for (6R,7R)-7-(2-(1H-tetrazol-1-yl-1-15N)acetamido-13C2-13C2)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid


Mass Spectrometric Discrimination: +3 Da Mass Shift vs. Unlabeled Cefazolin

The compound incorporates two 13C atoms and one 15N atom, resulting in a nominal mass increase of 3 Da compared to unlabeled cefazolin (m/z 455.5 → 458.5) . This mass shift enables complete baseline resolution in the mass analyzer while maintaining identical chromatographic retention time, a critical requirement for accurate internal standard-based quantification .

LC-MS/MS Stable Isotope Labeling Quantitative Bioanalysis

Assay Sensitivity: Lower Limit of Quantitation (LLOQ) of 2 μg/g in Adipose Tissue Using This Internal Standard

In a validated UHPLC-MS/MS method employing this stable isotope-labeled cefazolin as the internal standard, the lower limit of quantitation (LLOQ) in adipose tissue was established at 2 μg/g [1]. This sensitivity was achieved with a calibration range of 0.05–50 μg/mL [2] and enabled the detection of cefazolin concentrations in clinical adipose samples that were less than half the reported MIC (8 μg/mL) [1].

Pharmacokinetics Tissue Distribution UHPLC-MS/MS

Matrix Effect Correction: Recovery 94–113% and Matrix Effect 98–120% Across Four Tissue Types

When used as an internal standard, 13C2,15N-cefazolin co-elutes with native cefazolin, enabling precise correction for matrix effects and extraction variability [1]. In a multi-matrix validation study covering blood, fat, synovium, and bone marrow, the recovery of the extraction method ranged from 94% to 113% across all sample types, and the matrix effect on cefazolin signal was minimal (98–120%) [2]. In contrast, methods using non-isotopic internal standards (e.g., fentanyl-d5 for cefazolin) cannot correct for differential matrix effects, potentially compromising accuracy [3].

Bioanalytical Method Validation Matrix Effect Extraction Recovery

Chemical Purity: ≥98% for Isotope-Labeled Compound vs. Unlabeled Cefazolin

Certificates of analysis from multiple reputable vendors report a purity of ≥98% for the 13C2,15N-labeled free acid and sodium salt forms [1]. This purity specification is equivalent to that of pharmaceutical-grade unlabeled cefazolin acid (98%) , ensuring that the isotopic enrichment does not compromise chemical integrity or introduce interfering impurities that could affect quantitative accuracy.

Reference Standard Chemical Purity QC

Cross-Signal Contribution Limitation: First Report of Interference Between Cefazolin and 13C2,15N-Cefazolin

A 2022 study reported for the first time a cross-signal contribution between cefazolin and 13C2,15N-cefazolin in certain MS conditions, leading the authors to use cloxacillin as an alternative internal standard [1]. This finding highlights that even isotopically labeled analogs are not immune to interference and underscores the need for rigorous method validation when procuring this compound.

Method Validation Cross-Talk LC-MS/MS Pitfalls

High-Impact Application Scenarios for (6R,7R)-7-(2-(1H-tetrazol-1-yl-1-15N)acetamido-13C2-13C2)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid


Quantitative Bioanalysis of Cefazolin in Pharmacokinetic and Tissue Distribution Studies

This stable isotope-labeled internal standard enables accurate quantification of cefazolin in complex biological matrices (serum, adipose tissue, synovium, bone marrow) at concentrations as low as 2 μg/g [1]. Its use corrects for matrix effects and extraction variability, providing reliable data for dosing optimization in obese patients and surgical prophylaxis studies [2].

Therapeutic Drug Monitoring (TDM) of Cefazolin in Clinical Research

For clinical trials requiring precise measurement of cefazolin plasma concentrations, this labeled analog serves as the gold-standard internal standard, ensuring compliance with FDA and EMA bioanalytical method validation guidelines [3]. Its co-elution with the analyte and +3 Da mass shift allow for sensitive and specific quantification in small-volume plasma samples.

Pharmaceutical Quality Control and Impurity Profiling

As a reference standard, the compound can be used to develop and validate LC-MS methods for quantifying cefazolin in drug products and for monitoring process-related impurities. Its high purity (≥98%) and well-characterized isotopic composition make it suitable for calibration and system suitability testing in GMP environments.

Method Development and Cross-Validation of LC-MS/MS Assays

Given the reported cross-signal contribution with native cefazolin [4], this compound is an essential tool for method developers to assess and mitigate interference, thereby establishing robust, regulatory-compliant analytical procedures for cefazolin quantification in diverse matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefazolin-13C2,15N

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.